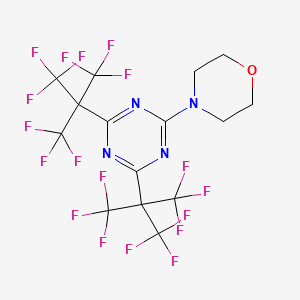
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine is a highly fluorinated triazine derivative. This compound is notable for its unique structure, which includes multiple trifluoromethyl groups and a morpholine ring. The presence of these groups imparts significant chemical stability and unique reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of hexafluoroacetone with appropriate triazine precursors under controlled conditions. The reaction conditions often require the use of strong bases and solvents that can stabilize the highly reactive intermediates formed during the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of inert atmospheres and low temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups .
Scientific Research Applications
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on target molecules, leading to changes in their chemical reactivity and stability . The morpholine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,4-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the combination of its triazine core, multiple trifluoromethyl groups, and morpholine ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C15H8F18N4O |
|---|---|
Molecular Weight |
602.22 g/mol |
IUPAC Name |
4-[4,6-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C15H8F18N4O/c16-10(17,18)8(11(19,20)21,12(22,23)24)5-34-6(36-7(35-5)37-1-3-38-4-2-37)9(13(25,26)27,14(28,29)30)15(31,32)33/h1-4H2 |
InChI Key |
GYLZFEIRCPTBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















